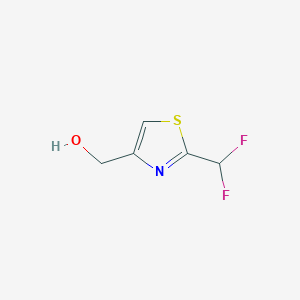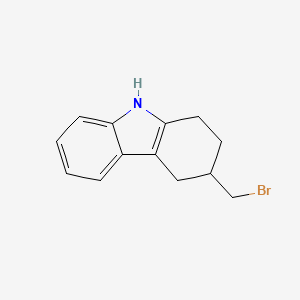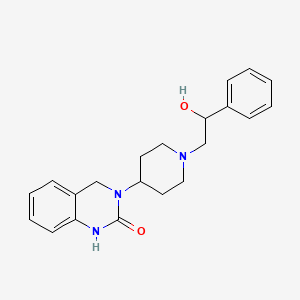
N-(5-(3,5-Difluorobenzoyl)-1-trityl-1H-indazol-3-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of indazole, benzoyl, and trifluoroacetamide groups, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the indazole core The indazole core is then functionalized with a 3,5-difluorobenzoyl group and a triphenylmethyl group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal or modification of existing groups.
Wissenschaftliche Forschungsanwendungen
N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[5-(3,5-difluorobenzoyl)-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-nitrobenzamide: This compound shares a similar indazole core and benzoyl group but differs in its additional functional groups.
N-[5-(3,5-difluorobenzoyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide: This compound is closely related but lacks the triphenylmethyl group.
Uniqueness
N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C35H22F5N3O2 |
|---|---|
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
N-[5-(3,5-difluorobenzoyl)-1-tritylindazol-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C35H22F5N3O2/c36-27-18-23(19-28(37)21-27)31(44)22-16-17-30-29(20-22)32(41-33(45)35(38,39)40)42-43(30)34(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H,(H,41,42,45) |
InChI-Schlüssel |
RXHZASFYZGJVAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)C(=O)C6=CC(=CC(=C6)F)F)C(=N4)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol](/img/structure/B8565054.png)
![4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)

